molecular formula C19H28O4 B018593 Monacolin J CAS No. 79952-42-4

Monacolin J

Numéro de catalogue: B018593
Numéro CAS: 79952-42-4
Poids moléculaire: 320.4 g/mol
Clé InChI: ZDFOBOYQVYMVCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La Monacolina J est un composé naturel présent dans le riz rouge fermenté, produit par la fermentation du riz avec la levure Monascus purpureus. C'est un précurseur clé dans la biosynthèse des médicaments statines tels que la lovastatine et la simvastatine. Ces statines sont de puissants inhibiteurs de l'enzyme hydroxymethylglutaryl-CoA réductase, qui joue un rôle crucial dans la biosynthèse du cholestérol. La Monacolina J est d'une importance significative dans la production de médicaments hypolipidémiants .

Mécanisme D'action

Target of Action

Monacolin J (MJ) is a key precursor of statin drugs like lovastatin and simvastatin . Its primary target is the enzyme hydroxymethyl glutarate coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, and by inhibiting its activity, MJ effectively blocks this process .

Mode of Action

MJ competitively inhibits the activity of HMG-CoA reductase . This means that MJ and HMG-CoA compete for the same binding site on the enzyme. When MJ binds to the enzyme, it prevents HMG-CoA from doing so, thereby blocking the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase by MJ affects the mevalonate pathway, which is responsible for the production of cholesterol. By blocking the conversion of HMG-CoA to mevalonate, MJ effectively halts the production of cholesterol .

Pharmacokinetics

The production of MJ involves the hydrolysis of microbial fermented lovastatin , suggesting that its bioavailability may be influenced by factors such as the efficiency of lovastatin hydrolysis and the subsequent metabolic processes.

Result of Action

The molecular effect of MJ’s action is the reduction of cholesterol biosynthesis due to the inhibition of HMG-CoA reductase . On a cellular level, this can lead to a decrease in the levels of intracellular cholesterol, which can have various effects on cell function and health, particularly in the context of diseases associated with high cholesterol levels.

Action Environment

The action, efficacy, and stability of MJ can be influenced by various environmental factors. For instance, the production of MJ has been achieved in yeast and bacteria, but the resulting metabolic stress and excessive accumulation of the compound can adversely affect cell activity . Furthermore, the expression of certain genes, such as those coding for fungal statin pump proteins, can facilitate MJ production and improve its efflux . .

Analyse Biochimique

Biochemical Properties

Monacolin J interacts with the enzyme HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . By inhibiting this enzyme, this compound effectively reduces the synthesis of cholesterol .

Cellular Effects

In cellular processes, this compound has been observed to decrease total cholesterol (TC), triglyceride (TG), and low-density lipoprotein cholesterol (LDL-C) levels . It also influences cell function by affecting metabolic stress and the accumulation of compounds .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively inhibiting the activity of HMG-CoA reductase . This inhibition blocks cholesterol biosynthesis, leading to a decrease in cholesterol levels .

Temporal Effects in Laboratory Settings

Over time, the production of this compound has been optimized in laboratory settings, leading to increased yields . The extracellular level of this compound increased faster, but its intracellular percentage remained lower compared to other compounds .

Dosage Effects in Animal Models

In animal models, specifically hyperlipidemia hamsters, this compound has been shown to significantly lower plasma TC, TG, and LDL-C levels . The specific effects can vary depending on the dosage and the duration of administration .

Metabolic Pathways

This compound is involved in the mevalonate pathway, which is responsible for the production of cholesterol . It interacts with the enzyme HMG-CoA reductase in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific proteins. For instance, the TapA protein from Aspergillus terreus has been shown to improve this compound production and facilitate its efflux from cells .

Subcellular Localization

The subcellular localization of this compound and its biosynthetic enzymes varies. For example, the mitochondrial polyketide synthase MrPigA, which is involved in this compound biosynthesis, is localized in the mitochondria . Other enzymes such as the ketoreductase MrPigC, the oxidoreductase MrPigE, and the monooxygenase MrPigN are found in the cytosol, while the oxidoreductase MrPigF is bound to the cell wall .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La Monacolina J peut être synthétisée par hydrolyse de la lovastatine. Ce processus implique l'utilisation de réactifs chimiques et de conditions de réaction spécifiques pour décomposer la lovastatine en Monacolina J. L'hydrolyse nécessite généralement des conditions alcalines et des températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de la Monacolina J implique souvent une fermentation microbienne. Les gènes de la voie biosynthétique responsables de la production de Monacolina J, tels que lovB, lovC, lovG et lovA, peuvent être exprimés de manière hétérologue dans des micro-organismes comme Aspergillus niger. Cette méthode implique l'intégration de ces gènes dans le génome microbien en utilisant des techniques telles que la recombinaison homologue dirigée par CRISPR/Cas9. Les souches modifiées sont ensuite cultivées dans des conditions optimisées pour maximiser la production de Monacolina J .

Analyse Des Réactions Chimiques

Types de réactions

La Monacolina J subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin de produire différents dérivés de statines avec des propriétés pharmacologiques améliorées .

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de statines, tels que la simvastatine et d'autres composés nouveaux ayant des activités hypolipidémiantes et neuroprotectrices potentielles .

Applications de la recherche scientifique

La Monacolina J a un large éventail d'applications de recherche scientifique:

Mécanisme d'action

La Monacolina J exerce ses effets en inhibant de manière compétitive l'enzyme hydroxymethylglutaryl-CoA réductase. Cette inhibition bloque la conversion de l'hydroxymethylglutaryl-CoA en mévalonate, une étape clé dans la biosynthèse du cholestérol. En conséquence, la synthèse du cholestérol est réduite, ce qui entraîne une diminution des taux de cholestérol dans le sang. Ce mécanisme est similaire à celui des autres statines, ce qui fait de la Monacolina J un composé essentiel dans les thérapies hypolipidémiantes .

Comparaison Avec Des Composés Similaires

La Monacolina J est similaire aux autres statines telles que la lovastatine, la simvastatine et l'atorvastatine. Elle est unique par sa structure et sa voie de biosynthèse. Contrairement aux autres statines, la Monacolina J possède un substituant hydroxyle en position C-8, ce qui permet la synthèse de divers dérivés avec des propriétés pharmacologiques différentes .

Liste des composés similaires

La structure et la voie de biosynthèse uniques de la Monacolina J en font un composé précieux pour le développement de nouveaux médicaments statines aux effets thérapeutiques améliorés.

Activité Biologique

Monacolin J (MJ) is a significant compound in the realm of pharmacology, particularly known as a precursor to statin drugs like lovastatin and simvastatin. Its biological activity primarily revolves around the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This article delves into the biological activity of this compound, highlighting its mechanisms, synthesis pathways, and potential therapeutic applications.

This compound functions as a competitive inhibitor of HMG-CoA reductase, which plays a pivotal role in the mevalonate pathway—the metabolic pathway responsible for cholesterol synthesis. By inhibiting this enzyme, this compound effectively reduces cholesterol levels in the body. The lactone form of this compound has shown limited inhibitory effects on HMG-CoA reductase, with an IC50 value that could not be determined due to minimal inhibition at high concentrations (up to 500 μM) . In contrast, its hydroxylated derivative, 6′a-hydroxymethyl this compound, exhibits significantly higher inhibitory potency with an IC50 value of 285 μM .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including microbial fermentation and chemical synthesis. Recent studies have focused on optimizing production through engineered strains of Aspergillus niger, achieving yields of up to 142.61 mg/L . Additionally, cytochrome P450 (CYP) enzymes have been utilized for the regioselective hydroxylation of this compound, leading to the formation of new derivatives with enhanced biological activity .

Table 1: Comparison of this compound and Its Derivatives

CompoundIC50 (μM)Inhibitory Activity on HMG-CoA Reductase
This compoundN/A<10% at 500 μM
6′a-Hydroxymethyl this compound285Significant inhibition
Lovastatin3.3High inhibition

Case Studies

  • Hydroxylation Studies : A study utilizing CYP102A1 mutants demonstrated that specific mutants could hydroxylate this compound effectively. The major product, C-6′a-hydroxymethyl this compound, was shown to have superior inhibitory effects compared to this compound itself . This finding suggests that enzymatic modifications can enhance the therapeutic potential of statin derivatives.
  • Clinical Implications : Research has indicated that this compound derived from red yeast rice (RYR) can serve as an alternative for patients intolerant to conventional statins. Clinical trials have highlighted its effectiveness in lowering LDL cholesterol levels without the adverse effects commonly associated with synthetic statins .

Safety and Efficacy

While this compound is generally regarded as safe when consumed in moderate amounts through dietary sources like red yeast rice, concerns about potential side effects—such as muscle pain or rhabdomyolysis—have been raised in some studies . The European Food Safety Authority (EFSA) has issued opinions on the safety of monacolins in RYR products, emphasizing the need for caution in high-dose supplements .

Future Directions

The future research landscape for this compound is promising. Continued exploration into its derivatives may yield novel compounds with enhanced efficacy and reduced side effects. Moreover, biotechnological advancements in microbial fermentation could lead to more sustainable production methods for this valuable compound.

Propriétés

IUPAC Name

4-hydroxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFOBOYQVYMVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monacolin J
Reactant of Route 2
Monacolin J
Reactant of Route 3
Monacolin J
Reactant of Route 4
Monacolin J
Reactant of Route 5
Monacolin J
Reactant of Route 6
Monacolin J

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.